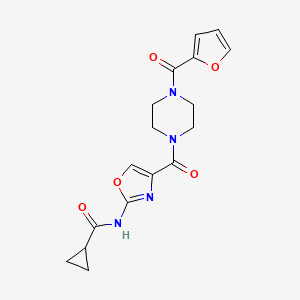

![molecular formula C16H20N4O2 B2554227 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide CAS No. 1241065-05-3](/img/structure/B2554227.png)

3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

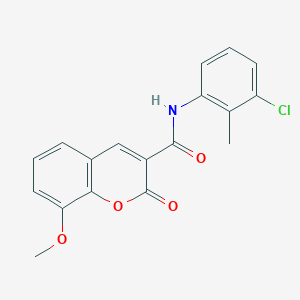

The compound 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is a derivative of 3-aminobenzamide, which is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage and has been studied for its role in the chemical induction of transformation in vitro . The compound's structure suggests that it may interact with DNA or other cellular components, potentially influencing processes such as toxicity, transformation, and repair mechanisms.

Synthesis Analysis

While the specific synthesis of 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is not detailed in the provided papers, related compounds have been synthesized through

Applications De Recherche Scientifique

DNA Repair and Cellular Responses

- Poly(ADP-ribose) in DNA Repair : The inhibitor studies using related compounds demonstrate roles in DNA repair mechanisms, suggesting that poly(ADP-ribose) synthesis plays a regulatory role during late stages of repair, despite paradoxical results at various concentrations (Cleaver, Milam, & Morgan, 1985).

- Metabolic Effects : Research indicates that these compounds can significantly impact DNA precursor metabolism, hinting at the complex interplay between inhibitor effects and cellular metabolic processes (Milam, Thomas, & Cleaver, 1986).

Cytoskeletal and Apoptosis Influence

- Cytoskeleton and Apoptosis : Studies show inhibitors can prevent apoptotic cell death induced by UV-B through specific effects on the cells' adhesion properties and cytoskeleton, indicating a significant pathway for research into cytoprotective agents (Malorni et al., 1995).

Inflammatory Processes

- Inflammation Modulation : Inhibitors like 3-aminobenzamide, by targeting poly (ADP-ribose) synthetase, have shown potent anti-inflammatory effects in models of acute local inflammation, providing insights into inflammation regulation mechanisms (Cuzzocrea et al., 1998).

Polyimide Synthesis

- Polyimide Applications : The synthesis and characterization of novel aromatic polyimides using related chemical processes underscore the relevance of these compounds in materials science, indicating a broad spectrum of applicability beyond biological systems (Butt et al., 2005).

Chemical Synthesis and Analysis

- Synthetic Methods : Innovative synthetic methods involving related compounds, such as the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), demonstrate the utility of these chemicals in educational and research settings, providing a basis for understanding carbonyl reactivity and amide bond formation (Withey & Bajic, 2015).

Propriétés

IUPAC Name |

3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-10-12(15(18)22)4-3-5-13(10)19-8-14(21)20-16(2,9-17)11-6-7-11/h3-5,11,19H,6-8H2,1-2H3,(H2,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDPYKUCMFGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC(=O)NC(C)(C#N)C2CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)